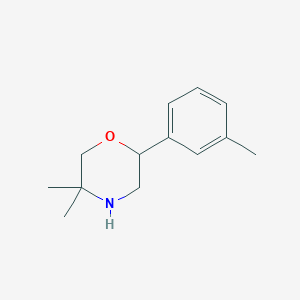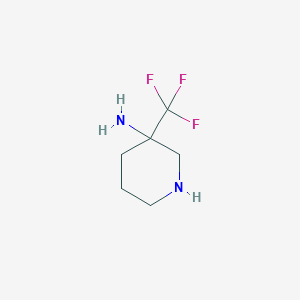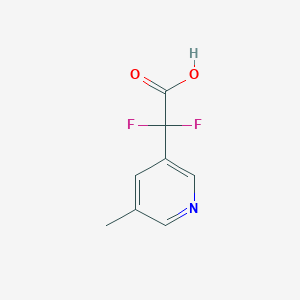
2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of acetic acid where two hydrogen atoms are replaced by fluorine atoms and a methylpyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method is the reaction of 5-methylpyridine with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and products are continuously removed. This method allows for better control over reaction conditions and can be more efficient for large-scale production.
化学反応の分析
Types of Reactions
2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals
作用機序
The mechanism of action of 2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the target .
類似化合物との比較
Similar Compounds
- 2,2-Difluoro-2-(5-methylpyridin-2-yl)acetic acid
- 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
- 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
Uniqueness
2,2-Difluoro-2-(5-methylpyridin-3-yl)acetic acid is unique due to the specific positioning of the fluorine atoms and the methylpyridinyl group. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC名 |
2,2-difluoro-2-(5-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H7F2NO2/c1-5-2-6(4-11-3-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) |
InChIキー |
OEUKSOQZTWPKMT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1)C(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15238990.png)



![3-[(Cyclopent-1-en-1-yl)methoxy]azetidine](/img/structure/B15239017.png)
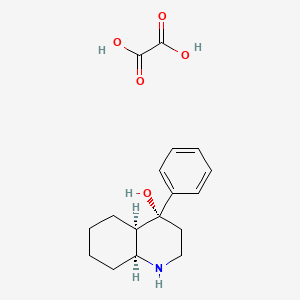
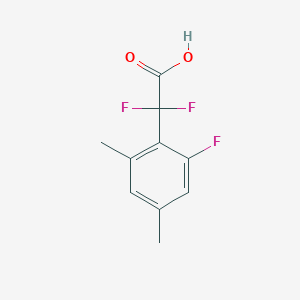
![2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B15239042.png)
![2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B15239045.png)
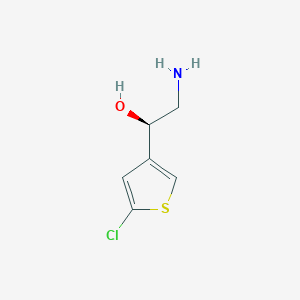
![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate](/img/structure/B15239068.png)
![[2-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B15239070.png)
